2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Lipophilicity LogP Drug Design

2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic small molecule (MW 283.32, C₁₆H₁₇N₃O₂) belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a scaffold recognized for its versatility in medicinal chemistry. The compound features a butoxy substituent at the ortho position of the 2-phenyl ring, with the 5-position of the pyrazinone ring remaining unsubstituted, making it a differentiated building block within the class.

Molecular Formula C16H17N3O2
Molecular Weight 283.32
CAS No. 1351399-14-8
Cat. No. B3032268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1351399-14-8
Molecular FormulaC16H17N3O2
Molecular Weight283.32
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2
InChIInChI=1S/C16H17N3O2/c1-2-3-10-21-15-7-5-4-6-12(15)13-11-14-16(20)17-8-9-19(14)18-13/h4-9,11H,2-3,10H2,1H3,(H,17,20)
InChIKeyAYOUHHIAKZECJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1351399-14-8): Core Scaffold & Physicochemical Identity for Targeted Procurement


2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic small molecule (MW 283.32, C₁₆H₁₇N₃O₂) belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a scaffold recognized for its versatility in medicinal chemistry [1]. The compound features a butoxy substituent at the ortho position of the 2-phenyl ring, with the 5-position of the pyrazinone ring remaining unsubstituted, making it a differentiated building block within the class . Its computed partition coefficient (LogP ~2.87) and hydrogen-bonding profile (4 acceptors, 1 donor) place it in a lipophilicity range distinct from shorter-chain alkoxy analogs, directly influencing solubility, permeability, and further derivatization potential .

Why 2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Cannot Be Simply Replaced by Generic Pyrazolopyrazinones


The pyrazolo[1,5-a]pyrazin-4(5H)-one chemotype exhibits strong structure-activity dependence, where small modifications to the 2-aryl substituent drastically alter antiproliferative potency, target engagement, and pharmacokinetic profile [1]. In the specific case of 2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, both the ortho-butoxy substitution pattern and the unsubstituted 5-position create a distinct vector for molecular interactions and downstream functionalization that cannot be replicated by the more common 4-alkoxy or 4-chlorophenyl analogs . Blind interchange with a generic 2-aryl derivative risks losing the intended lipophilicity window, solubility characteristics, and synthetic utility for late-stage diversification.

Quantitative Differentiation of 2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Against Closest Analogs


Lipophilicity Shift: LogP Comparison with 2-(2-Methoxyphenyl) Analog

The target compound exhibits a significantly higher computed LogP (2.87) compared to its direct 2-(2-methoxyphenyl) analog (LogP 1.17), reflecting the extension of the alkoxy chain from methoxy to butoxy . This ~1.7 LogP unit increase translates to a roughly 50-fold higher predicted octanol-water partition coefficient, substantially altering predicted membrane permeability and organic-solvent solubility without requiring a change in the core scaffold.

Lipophilicity LogP Drug Design

Hydrogen-Bond Acceptor Count Differentiation for Solubility and Target Interaction Profiling

The butoxy compound possesses 4 hydrogen-bond acceptors compared to 3 for the methoxy analog, due to the additional ether oxygen in the extended alkoxy chain . This difference in H-bond acceptor count directly affects aqueous solubility, polar surface area, and potential for specific target interactions, offering a measurable parameter for selection in medicinal chemistry campaigns.

Hydrogen Bonding Solubility ADMET

Ortho-Substitution Pattern vs. Para-Substituted Analogs: Implications for Target Binding

The ortho-butoxyphenyl substitution of the target compound contrasts with the more commonly reported para-substituted analogs (e.g., 4-chlorophenyl, 4-ethoxyphenyl) within pyrazolo[1,5-a]pyrazin-4(5H)-one series shown to inhibit RET kinase or PI3K pathways [1][2]. While direct comparative biological data for this ortho isomer are not available in the public domain, SAR studies on related pyrazolopyrazinones demonstrate that the position of substituents on the 2-phenyl ring critically modulates cytotoxicity and target selectivity [1].

Regioisomer Structure-Activity Relationship Kinase Inhibition

Unsubstituted 5-Position as a Synthetic Handle for Late-Stage Diversification

Unlike many biologically profiled pyrazolo[1,5-a]pyrazin-4(5H)-ones that carry a substituent at the 5-position (e.g., benzyl, alkyl, acyl), the target compound retains a free NH at the 5-position, enabling clean N-alkylation, acylation, or sulfonylation for library expansion [1]. This feature is not present in lead-like compounds such as 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (compound 3o) that demonstrated superior A549 cell growth inhibition [1].

Synthetic Intermediate N-Alkylation Library Synthesis

Recommended Application Scenarios for 2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Based on Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

When a discovery program requires a pyrazolopyrazinone core with higher LogP (≈2.9) to improve membrane permeability or CNS penetration, this compound serves as an immediate candidate. Its LogP advantage over 2-(2-methoxyphenyl) analog (LogP 1.17) can be directly exploited without altering the core scaffold, as supported by computed physicochemical data .

Diversity-Oriented Synthesis and Library Construction

The unsubstituted 5-position NH provides a site for rapid, high-yielding N-functionalization, making this compound an ideal starting material for generating focused libraries of pyrazolopyrazinone derivatives for screening against oncology or kinase targets . This contrasts with 5-substituted analogs that would require de novo synthesis for each derivative.

SAR Exploration of Ortho- vs. Para-Alkoxy Substitution Effects on Target Binding

For research teams investigating the effect of alkoxy chain position on kinase inhibition (e.g., RET, PI3K), this compound offers the ortho-butoxy configuration absent in most literature-reported para-substituted series . It can be used as a probe to map steric and electronic requirements in target binding pockets.

Physicochemical Property Benchmarking in ADMET Assays

With its characterized LogP, H-bond acceptor count (4), and single H-bond donor, this compound can serve as a reference standard for calibrating in silico ADMET models within the pyrazolopyrazinone chemical space, enabling better prediction of absorption and distribution for newly designed analogs .

Quote Request

Request a Quote for 2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.